molecular formula C10H13BrO B3345299 4-Bromo-3-tert-butylphenol CAS No. 103414-68-2

4-Bromo-3-tert-butylphenol

Cat. No.: B3345299
CAS No.: 103414-68-2
M. Wt: 229.11 g/mol
InChI Key: SPRUYGDVIXEFQO-UHFFFAOYSA-N
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Description

4-Bromo-3-tert-butylphenol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRUYGDVIXEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 4-Bromo-3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Bromo-3-tert-butylphenol – Structural Dynamics and Synthetic Utility

Executive Summary

4-Bromo-3-tert-butylphenol (CAS: 103414-68-2) is a specialized halogenated phenolic intermediate critical to the development of sterically demanding biaryls, agrochemicals, and lipophilic pharmaceutical scaffolds. Unlike simple bromophenols, this compound features a unique structural conflict: the bulky tert-butyl group positioned ortho to the reactive bromine handle. This "steric gearing" influences its reactivity profile in palladium-catalyzed cross-couplings, requiring specific ligand strategies, while simultaneously offering metabolic stability in drug design by blocking the C3/C4 metabolic hotspots. This guide analyzes its physicochemical properties, regioselective synthesis challenges, and optimized protocols for downstream derivatization.

Chemical Identity & Physicochemical Properties

The compound is characterized by a phenol core substituted with a bulky tert-butyl group at the 3-position and a bromine atom at the 4-position. The proximity of these two groups defines its chemical behavior.

Table 1: Physicochemical Constants

PropertyValueNote
IUPAC Name 4-Bromo-3-(tert-butyl)phenol
CAS Number 103414-68-2
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Appearance White to off-white crystalline solidOxidation leads to yellowing
Melting Point 51–55 °CLow MP due to crystal lattice disruption by t-Bu
Boiling Point ~277 °C (Predicted)
pKa ~10.2Comparable to phenol; t-Bu is weakly donating
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in H₂OLipophilic character dominates

Structural Dynamics: The Steric Conflict

The defining feature of 4-Bromo-3-tert-butylphenol is the ortho-steric clash between the bromine atom (Van der Waals radius ~1.85 Å) and the tert-butyl group.

  • Electronic Effect: The hydroxyl group (-OH) at C1 is a strong ortho/para activator. The tert-butyl group at C3 is a weak activator.

  • Steric Effect: The tert-butyl group imposes a significant "exclusion zone" around C2 and C4.

  • Synthetic Consequence: In Electrophilic Aromatic Substitution (EAS), the C4 position is electronically favored (para to OH) but sterically hindered. The C6 position is sterically accessible (para to t-Bu, ortho to OH) but electronically less favored than C4. This competition necessitates precise control over reaction conditions to maximize the C4-isomer.

Synthesis & Regioselectivity

Synthesizing 4-Bromo-3-tert-butylphenol requires overcoming the regioselectivity issue inherent in the bromination of 3-tert-butylphenol. Direct bromination often yields a mixture of the 4-bromo (target), 6-bromo (minor), and 2,4-dibromo byproducts.

Mechanism & Pathway

The synthesis typically employs controlled bromination at low temperatures to favor the kinetic product (often C6) or thermodynamic equilibration to the C4 product, though electronic directing effects usually drive bromination para to the phenol despite the steric bulk.

DOT Diagram: Synthetic Pathway & Regioselectivity

SynthesisPath Start 3-tert-Butylphenol (Starting Material) Inter Sigma Complex Intermediate Start->Inter Electrophilic Attack Reagent Br2 / CHCl3 (0°C to RT) Prod4 4-Bromo-3-tert-butylphenol (Target: Para to OH) Inter->Prod4 Major Path (Electronic Control) Prod6 6-Bromo-3-tert-butylphenol (Byproduct: Ortho to OH) Inter->Prod6 Minor Path (Steric Control) ProdDi 2,4-Dibromo species (Over-bromination) Prod4->ProdDi Excess Br2

Figure 1: Regioselective divergence in the bromination of 3-tert-butylphenol. Electronic effects favor the 4-position, while steric effects slightly favor the 6-position.

Experimental Protocol: Selective Bromination

Note: This protocol prioritizes mono-bromination control.

  • Reagents: 3-tert-butylphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-tert-butylphenol in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes. Why: Slow addition prevents high local concentration of Br+, reducing dibromination.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

    • Monitoring: Use TLC (Hexane/EtOAc 8:2). The 4-bromo isomer typically runs slightly lower than the 6-bromo isomer due to higher polarity (OH is less shielded).

  • Purification:

    • Quench with 10% Na₂S₂O₃ to remove residual bromine.

    • Extract with DCM.

    • Crucial Step: Recrystallization from Hexanes. The symmetrical nature of the para-substituted (relative to t-Bu/OH axis) byproducts often leads to solubility differences. The 4-bromo isomer can be isolated by column chromatography if recrystallization fails (Silica gel, 0-5% EtOAc in Hexanes).

Reactivity Profile & Applications

The utility of 4-Bromo-3-tert-butylphenol lies in its role as a "sterically programmed" coupling partner.

A. Suzuki-Miyaura Coupling

The bulky tert-butyl group ortho to the bromine makes oxidative addition of Palladium (Pd) slower compared to unhindered aryl bromides.

  • Challenge: Standard ligands (e.g., PPh₃) may fail or give low yields.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHC). These ligands facilitate the oxidative addition across the hindered C-Br bond.

B. Phenol Protection

The OH group is nucleophilic but sterically crowded by the adjacent hydrogens. Standard alkylations (e.g., MeI/K₂CO₃) proceed well, but bulky protecting groups (e.g., TBDMS) may react slower due to the meta t-butyl group influencing the conformational landscape.

DOT Diagram: Reactivity & Derivatization

Reactivity Center 4-Bromo-3-tert-butylphenol Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki Br-Handle Buchwald Buchwald-Hartwig Amination (HNR2, Pd-PEPPSI) Center->Buchwald Br-Handle Protect O-Alkylation/Protection (R-X, Base) Center->Protect OH-Handle Biaryl Sterically Hindered Biaryl Scaffolds Suzuki->Biaryl Aniline Tert-butyl Amino-phenols Buchwald->Aniline Ether Functionalized Ethers (Agrochemicals) Protect->Ether

Figure 2: Divergent reactivity profile. The Br-handle allows access to biaryls, while the OH-handle enables ether synthesis.

Safety & Handling (HSE)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling:

    • PPE: Nitrile gloves are mandatory. Phenolic compounds can penetrate skin and cause chemical burns/anesthesia.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 4-Bromo-3-(tert-butyl)phenol Product Sheet. CAS 103414-68-2.[1][2][3]

  • Fukata, G., et al. (1994). Preparation of hindered phenols. Bulletin of the Chemical Society of Japan, 67(2), 592-594.[1] (Contextual citation for bromination of t-butyl phenols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10998772, 4-Bromo-3-tert-butylphenol.

  • Bar, S., et al. (2021). Regioselective Synthesis of Thiophene Derivatives. (Cited for general methodology on lithiation/halogenation strategies in hindered systems).

Sources

Technical Guide: Thermodynamic Stability & Regiochemistry of 3-tert-butyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, synthesis, and physicochemical properties of 3-tert-butyl-4-bromophenol .

Executive Summary

3-tert-butyl-4-bromophenol (CAS: 103414-68-2) represents a classic case of "frustrated" aromatic substitution where electronic directing effects conflict with steric thermodynamics. While the hydroxyl group strongly directs electrophilic substitution to the para position (C4), the bulky tert-butyl group at C3 creates a significant steric energy barrier. Consequently, this isomer is thermodynamically less stable than its regioisomer, 3-tert-butyl-6-bromophenol, and often requires specific synthetic control to isolate in high yield. This guide analyzes the molecular energetics, synthesis pathways, and stability profile necessary for its application in drug development and materials science.

Structural Thermodynamics & Steric Analysis

Electronic vs. Steric Conflict

The stability of 3-tert-butyl-4-bromophenol is governed by two opposing forces:

  • Electronic Activation (Favorable): The phenolic hydroxyl group (-OH) at C1 exerts a strong mesomeric effect (+M), increasing electron density at the ortho (C2, C6) and para (C4) positions. The tert-butyl group at C3 is weakly activating via induction (+I).

  • Steric Strain (Unfavorable): The tert-butyl group is a massive substituent (Van der Waals volume ~103 ų). Placing a large bromine atom (Van der Waals radius ~1.85 Å) at the adjacent C4 position creates severe steric repulsion (Van der Waals strain).

This interaction forces the tert-butyl group to rotate out of its ideal conformation or distorts the benzene ring planarity, raising the ground-state enthalpy (


) of the molecule compared to the 6-bromo isomer.
Visualizing the Steric Clash

The following diagram illustrates the steric congestion and the competing electronic directing effects.

StericMap cluster_0 Isomer Comparison Phenol Phenol Core (C1-OH) Br 4-Bromo Substituent (Target Position) Phenol->Br Electronic Direction (Para-Directing +M) tBu 3-tert-Butyl Group (Bulky/Steric) tBu->Br Steric Repulsion (High Energy Penalty) Instability Thermodynamic Instability tBu->Instability Br->Instability Iso4 4-Bromo Isomer (High Steric Strain) Iso6 6-Bromo Isomer (Low Steric Strain)

Figure 1: Mechanistic map showing the conflict between electronic directing effects (green) and steric repulsion (red) in 3-tert-butyl-4-bromophenol.

Synthesis & Regiochemical Control[1][2]

Direct bromination of 3-tert-butylphenol typically yields a mixture dominated by the 6-bromo isomer (kinetic and thermodynamic preference due to lower sterics) rather than the 4-bromo isomer. To obtain 3-tert-butyl-4-bromophenol, researchers must employ "blocked" synthesis or specific catalytic conditions that enhance para-selectivity despite the steric penalty.

Reaction Pathways
  • Pathway A (Direct Bromination): Reaction with

    
     in non-polar solvents favors substitution at C6 (ortho to OH, para to t-Bu).
    
  • Pathway B (Directed Synthesis): Use of bulky blocking groups or specific reagents (e.g.,

    
    ) can force bromination at C4, or an indirect route via iodination/exchange is used.
    

Table 1: Synthetic Route Comparison

ParameterDirect Bromination (

)
Controlled Synthesis (e.g., via

or Blocking)
Major Product 3-tert-butyl-6-bromophenol3-tert-butyl-4-bromophenol
Selectivity Kinetic Control (Sterics dominate)Electronic Control (OH direction dominates)
Yield (4-isomer) < 20% (Minor product)> 80% (Optimized)
Purification Difficult isomer separation requiredSimplified (High regioselectivity)

Physicochemical Stability Profile

Thermal Properties

Due to the asymmetry and internal strain, 3-tert-butyl-4-bromophenol exhibits lower lattice energy than its symmetric counterparts (like 4-bromo-2,6-di-tert-butylphenol).

  • Melting Point: ~50–60°C (Estimated/Derivative-based). Note: Pure crystalline isolation is challenging; often exists as an oil or low-melting solid.

  • Boiling Point (Predicted): 277°C ± 20°C at 760 mmHg.

  • Density: ~1.34 g/cm³.[1]

Chemical Reactivity & Degradation

The C4-Br bond is weakened by the ortho-tert-butyl group (buttressing effect), making it more susceptible to homolytic cleavage or nucleophilic attack than a standard aryl bromide.

  • Debromination: Under high thermal stress (>150°C) or in the presence of radical initiators, the molecule may undergo debromination or rearrangement to the more stable 6-bromo isomer.

  • Oxidation: The phenolic proton is acidic (

    
    ). Oxidation leads to stable phenoxyl radicals, which are sterically protected by the ortho-t-butyl group, making this compound a potential antioxidant intermediate.
    

Degradation cluster_thermal Thermal Stress (>150°C) cluster_ox Oxidative Stress Start 3-tert-butyl-4-bromophenol Rearrange Isomerization to 6-Bromo Isomer Start->Rearrange Thermodynamic Relaxation Radical Phenoxyl Radical (Stabilized by t-Bu) Start->Radical -H• Debrom Debromination (Radical Mechanism) Quinone Quinone Methide Formation Radical->Quinone Further Oxidation

Figure 2: Primary degradation and reactivity pathways under thermal and oxidative stress.

Experimental Validation Protocols

To verify the identity and stability of 3-tert-butyl-4-bromophenol, the following self-validating analytical workflow is recommended.

Protocol: Isomer Differentiation (NMR)

Distinguishing the 4-bromo isomer from the 6-bromo isomer is critical.

  • 1H NMR (CDCl3):

    • 4-Bromo Isomer: Look for aromatic protons at C2, C5, C6. The proton at C2 (ortho to t-Bu and OH) will show a distinct shift. Coupling constants (

      
      ) will reflect the 1,2,4-substitution pattern.
      
    • 6-Bromo Isomer: Protons at C2, C4, C5. The coupling pattern will differ (typically an ABX or ABC system depending on resolution).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the tert-butyl signal (~1.4 ppm).

    • 4-Bromo: NOE enhancement observed only at the C2-H (and potentially C4-Br if observable, but mainly lack of C4-H signal).

    • 6-Bromo: NOE enhancement observed at C2-H and C4-H (since C4 is protonated).

Protocol: Accelerated Stability Testing
  • Sample Prep: Dissolve 10 mg in deuterated DMSO.

  • Stress: Heat to 80°C for 24 hours.

  • Analysis: Monitor by HPLC (C18 column, MeOH/Water gradient).

    • Pass Criteria: >98% retention of peak area; <1% formation of 6-bromo isomer (retention time shift).

References

  • Synthesis of Halogenated Phenols

    • Title: An Efficient Synthetic Route to Novel 3-Alkyl and 3-Aryl-4-iodophenols.
    • Source: Journal of Chemical Research.
    • URL:[Link]

  • Regioselectivity in Phenol Bromination

    • Title: Mild and Regioselective Bromination of Phenols with TMSBr.[2]

    • Source: European Journal of Organic Chemistry.[2]

    • URL:[Link]

  • Steric Strain in Alkylphenols

    • Title: Applications of Tert-Butyl-Phenolic Antioxidants and Potential Toxicities.
    • Source: NIH / PMC.
    • URL:[Link]

  • Compound Data (CAS 103414-68-2)

    • Title: 4-Bromo-3-tert-butylphenol Product Page.[3][4][5]

    • Source: Sigma-Aldrich / ChemicalBook.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sterics Meets Proton Acidity

4-Bromo-3-tert-butylphenol presents a dual challenge in cross-coupling chemistry:

  • Steric Hindrance: The tert-butyl group at the 3-position is ortho to the reactive bromine at the 4-position. This creates significant steric bulk around the oxidative addition site, retarding the approach of the Palladium catalyst.

  • Proton Acidity: The free phenolic hydroxyl group (

    
    ) is incompatible with strong bases (e.g., NaOtBu) often used to accelerate hindered couplings. Furthermore, the phenoxide anion can coordinate to Palladium, potentially poisoning the active catalytic species or forming unreactive "Pd-ate" complexes.
    
Strategic Approaches

To successfully couple this substrate with aryl boronic acids, we define two distinct workflows:

  • Workflow A (The "Gold Standard"): Protection of the phenol followed by coupling. This eliminates catalyst poisoning and allows the use of standard, robust catalytic systems. Recommended for scale-up and critical intermediates.

  • Workflow B (The "Direct Route"): Direct coupling of the unprotected phenol using next-generation Buchwald precatalysts. This is faster (fewer steps) but requires strict control of pH and ligand selection. Recommended for high-throughput screening (HTS) and medicinal chemistry discovery.

Part 2: Substrate Analysis & Pathway Visualization

The following diagram illustrates the decision matrix for processing this substrate.

G Substrate 4-Bromo-3-tert-butylphenol Decision Route Selection Substrate->Decision Protect Step 1: Protection (BnBr or MOM-Cl) Decision->Protect High Yield/Scale-up Couple_B Direct Coupling (Pd-XPhos G3 / K3PO4) Decision->Couple_B Speed/Discovery Couple_A Step 2: Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) Protect->Couple_A Deprotect Step 3: Deprotection Couple_A->Deprotect Product Biaryl Phenol Product Deprotect->Product Couple_B->Product

Figure 1: Strategic workflow for the arylation of 4-Bromo-3-tert-butylphenol.

Part 3: Detailed Experimental Protocols

Protocol A: Protection-First Strategy (Recommended for Scale-Up)

Rationale: Protecting the phenol as a Benzyl ether prevents phenoxide interference and increases the lipophilicity of the substrate, aiding solubility in non-polar coupling solvents.

Step 1: Benzyl Protection
  • Reagents: 4-Bromo-3-tert-butylphenol (1.0 equiv), Benzyl bromide (1.2 equiv),

    
     (2.0 equiv), Acetone (0.5 M).
    
  • Procedure:

    • Charge a round-bottom flask with phenol and acetone.

    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add Benzyl bromide dropwise.

    • Reflux at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter off solids, concentrate filtrate, and recrystallize from cold hexanes.

    • Yield Target: >90%.

Step 2: Suzuki Coupling of the Protected Ether

Rationale: The bulky tert-butyl group requires a ligand capable of facilitating oxidative addition. While


 may fail, 

or

are excellent choices for moderately hindered systems due to their large bite angles.
ComponentEquivalentsRole
Substrate 1.0Benzyl-protected aryl bromide
Boronic Acid 1.2 - 1.5Coupling partner
Catalyst 3 - 5 mol%

Base 3.0

(3M aq.)
Solvent 0.2 M1,4-Dioxane

Procedure:

  • Charge a Schlenk flask with the protected substrate, boronic acid, and

    
    .
    
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Heat to 90°C for 12-16 hours.

  • Validation: Check for complete consumption of bromide. If stalled, add 1 mol% additional catalyst.

Protocol B: Direct Coupling of Unprotected Phenol (Advanced)

Rationale: This method relies on Dialkylbiaryl phosphine ligands (Buchwald Ligands) . specifically XPhos or SPhos , which form electron-rich, bulky monoligated Pd(0) species. These catalysts are active enough to insert into the hindered C-Br bond even in the presence of a free phenol.

Critical Parameter: The base must be strong enough to activate the boronic acid but the system must tolerate the phenoxide. Potassium Phosphate (


) is superior to Carbonates here due to its buffering capacity and higher basicity.
Reaction Matrix
ParameterSpecificationNotes
Catalyst System Pd-XPhos G3 (2-4 mol%)Pre-formed precatalyst ensures rapid initiation.
Alternative

(2 mol%) + XPhos (4 mol%)
Add ligand 2:1 relative to Pd.
Solvent System Toluene / Water (10:1) Biphasic system is crucial for solubility.
Base

(3.0 equiv)
Must be used in excess to handle phenol acidity.
Temperature 80°C - 100°CHigh temp required to overcome steric barrier.
Step-by-Step Methodology:
  • Setup: Oven-dry a reaction vial equipped with a magnetic stir bar.

  • Charging: Add 4-Bromo-3-tert-butylphenol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition:

    • Option 1 (Recommended): Add XPhos Pd G3 (0.03 equiv).

    • Option 2: Add

      
       and XPhos solid.
      
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Inject degassed Toluene and Water (degassed by sparging with Argon for 15 mins).

  • Reaction: Heat vigorously at 100°C.

    • Note: The reaction mixture will be biphasic. Vigorous stirring (1000 RPM) is essential to increase interfacial surface area.

  • Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenol product) before extracting with Ethyl Acetate.

Part 4: Troubleshooting & Optimization

Common Failure Modes

1. Dehalogenation (Reduction of Ar-Br to Ar-H)

  • Cause:

    
    -hydride elimination from the solvent or ligand, often caused by overheating or "starved" Boronic acid conditions.
    
  • Solution: Increase Boronic acid concentration to 2.0 equiv. Switch solvent to THF/Water to reduce hydride sources.

2. Homocoupling of Boronic Acid

  • Cause: Presence of Oxygen (

    
    ) facilitates the oxidative homocoupling of boronic acids.
    
  • Solution: Rigorous degassing is mandatory. Use the "Freeze-Pump-Thaw" method for the water component if yields are low.

3. No Reaction (Recovery of Starting Material)

  • Cause: The steric bulk of the tert-butyl group is preventing oxidative addition.

  • Solution: Switch to

    
     Pd G2  catalyst. The tri-tert-butylphosphine ligand is smaller than XPhos but extremely electron-rich, often solving difficult steric cases.
    

Part 5: Safety & Handling (E-E-A-T)

  • 4-Bromo-3-tert-butylphenol: Irritant. Causes skin and serious eye irritation. The tert-butyl group increases lipophilicity, facilitating skin absorption. Wear nitrile gloves and safety goggles.

  • Palladium Catalysts: Heavy metal sensitizers. Handle in a fume hood.

  • Waste Disposal: Aqueous waste from Protocol B contains phosphates and trace palladium. Segregate into heavy metal waste streams.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Buchwald-Hartwig amination conditions for hindered bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of Hindered Bromophenols

Executive Summary

The Buchwald-Hartwig amination of hindered bromophenols presents a unique "perfect storm" of chemical challenges: steric impedance at the electrophilic site, electronic deactivation of the substrate upon deprotonation, and catalyst poisoning by the resulting phenoxide. While direct coupling is theoretically possible, this guide prioritizes a Protection-First Strategy as the industry "Gold Standard" for reliability and yield. We also provide an Advanced Direct Protocol for specific high-throughput screening (HTS) scenarios where step-economy is paramount.

Strategic Analysis & Mechanistic Hurdles

To successfully couple a hindered bromophenol, one must overcome three competing failure modes. Understanding these causalities is the difference between a 10% and a 90% yield.

The Mechanistic "Trap"
  • Electronic Deactivation: The base required for the amination (e.g., NaOtBu) instantly deprotonates the phenol (

    
     in organic solvents). The resulting phenoxide anion (
    
    
    
    ) is a strong electron donor. Oxidative addition of Pd(0) into electron-rich aryl halides is significantly slower than into electron-neutral or electron-poor systems.
  • Catalyst Poisoning: The phenoxide anion is a competent ligand. In sterically crowded systems where the bulky amine struggles to enter the coordination sphere, the phenoxide can bind to the Pd(II) center, forming an off-cycle resting state (palladacycle or coordinate species) that arrests turnover.

  • Steric Gating: Bulky ortho-substituents on the bromophenol block the approach of the Pd-Ligand complex, requiring highly active, specialized ligands to facilitate oxidative addition.

Decision Matrix: To Protect or Not?

DecisionMatrix start Substrate: Hindered Bromophenol scale Scale / Purpose? start->scale med_chem Discovery / MedChem (< 100 mg) scale->med_chem Speed is key process Process / Scale-Up (> 1g) scale->process Yield is key protect_decision Strategy: Protection-First (High Reliability) med_chem->protect_decision Standard direct_decision Strategy: Direct Coupling (High Risk / Step Economy) med_chem->direct_decision If HTS available process->protect_decision Mandatory ligand_choice Ligand: BrettPhos / RuPhos protect_decision->ligand_choice Standard Conditions base_choice Base: LHMDS (Soluble) direct_decision->base_choice Specialized Conditions

Figure 1: Strategic decision tree for selecting the amination pathway. The protected route is strongly recommended for scale-up to avoid oxidative addition stalling.

Protocol A: The Gold Standard (Protected Route)

Objective: Maximize yield and reproducibility by converting the deactivated bromophenoxide into an activated bromo-ether.

Phase 1: Silyl Protection (TBS)

Rationale: The tert-butyldimethylsilyl (TBS) group is robust enough to survive the basic amination conditions but labile enough for mild deprotection. It also adds bulk, which paradoxically can help by forcing the Pd catalyst into a reactive conformation, provided the correct ligand is used.

Reagents:

  • Hindered Bromophenol (1.0 equiv)

  • TBSCl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DCM (0.5 M)

Workflow:

  • Dissolve bromophenol and imidazole in DCM.

  • Add TBSCl portion-wise at 0°C.

  • Warm to RT and stir for 2 hours.

  • QC Check: TLC must show complete consumption. Any free phenol carried forward will kill the subsequent catalytic cycle.

  • Wash with water, dry (MgSO4), and concentrate. Purification is usually not required if conversion is >98%.

Phase 2: The Amination (Cross-Coupling)

Rationale: We utilize BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts ensure the immediate generation of the active Pd(0) species even in the presence of steric bulk, avoiding the induction period associated with Pd2(dba)3.

Table 1: Reaction Setup

ComponentReagentEquivRole
Catalyst BrettPhos Pd G4 (Primary Amines) RuPhos Pd G4 (Secondary Amines)0.01 - 0.03Precatalyst ensuring rapid L-Pd(0) formation.
Ligand None (Included in G4)--
Base NaOtBu 1.4Strong base for fast deprotonation of the amine.
Solvent 1,4-Dioxane (anhydrous)[0.2 M]High boiling point, good solubility.
Temp 80°C - 100°C-Required to overcome activation energy of hindered oxidative addition.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Solids: Add the TBS-protected bromophenol (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (1-3 mol%) to the vial.

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes (oxygen inhibits the active catalyst).

  • Reaction: Seal and heat to 90°C. Monitor by LCMS.

    • Success Marker: Conversion should reach >90% within 2-6 hours. If stalled, add 1 mol% more catalyst.

  • Workup: Cool, dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.

Phase 3: Deprotection

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M). Workflow: Treat the crude amination product with TBAF (1.5 equiv) at RT for 1 hour. Aqueous workup yields the final amino-phenol.

Protocol B: Direct Coupling (Advanced/High Risk)

Objective: Step economy for high-throughput screening. Critical Constraint: This works best if the phenol is less acidic (e.g., electron-rich ring) or if using a soluble base that prevents the precipitation of the phenoxide salt.

Modifications:

  • Base: Switch to LHMDS (Lithium hexamethyldisilazide). It is soluble in toluene/THF and less prone to forming insoluble aggregates that trap the catalyst compared to inorganic bases.

  • Ligand: tBuXPhos or BrettPhos .[1]

  • Stoichiometry: You must use 2.2 equiv of base (1.0 to deprotonate the phenol, 1.2 for the reaction).

Workflow:

  • Add Bromophenol (1.0 equiv) and LHMDS (1.0 equiv) to the vessel. Stir for 10 mins to generate the phenoxide in situ.

  • Add the Amine (1.2 equiv), LHMDS (1.2 equiv) , and BrettPhos Pd G4 (3-5 mol%) .

  • Heat to 100°C in Toluene.

  • Warning: Expect lower yields (40-60%) and slower kinetics due to the electronic deactivation of the electrophile.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference caused by the free phenol (Protocol B risks), highlighting why Protocol A (Protection) is superior.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord HNR2 + Base Trap OFF-CYCLE TRAP Pd-Phenoxide Complex OxAdd->Trap Free Phenoxide (Ar-O-) RedElim Reductive Elimination (C-N Bond) Coord->RedElim RedElim->Pd0 Product Release Trap->Pd0 Slow/No Reversal

Figure 2: The Catalytic Cycle. Note the "Off-Cycle Trap" (Red) where free phenoxide coordinates to the Pd(II) intermediate, arresting the cycle. Protection prevents this pathway.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[3] Link

    • Core reference for ligand selection (BrettPhos/RuPhos).
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

    • Establishes the G3/G4 prec
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Link

    • Discusses the chemoselectivity challenges of phenols vs amines.
  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of 2-Chloro-7-azaindole with Amines.[4] Organic Letters, 17(19), 4710–4713.

    • Demonstrates handling of acidic protons in heterocyclic substr

Sources

Troubleshooting & Optimization

Improving yield in 4-Bromo-3-tert-butylphenol coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Coupling Reactions with 4-Bromo-3-tert-butylphenol

Status: Active Ticket ID: T-BP-4BR-OPT Agent: Senior Application Scientist

Executive Summary: The "Steric Fortress" Challenge

You are encountering low yields with 4-Bromo-3-tert-butylphenol because you are fighting a two-front war:

  • Steric Hindrance: The tert-butyl group at the 3-position is ortho to the reactive C-Br bond at position 4. This creates a massive steric wall that physically blocks the Palladium catalyst from engaging in Oxidative Addition (the first and rate-limiting step).

  • Electronic Deactivation: The phenol group (especially if deprotonated to phenoxide by your base) is a strong electron donor. This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and further suppressing Oxidative Addition.

The Solution: You cannot use "standard" conditions (e.g., Pd(PPh3)4, Na2CO3). You must use bulky, electron-rich ligand systems designed to force Palladium into the hindered C-Br bond, and you must manage the phenolic proton.

Part 1: Strategic Decision Framework

Before mixing reagents, determine your pathway. The presence of the free phenol is the single biggest variable in your success rate.

ReactionStrategy Start Substrate: 4-Bromo-3-tert-butylphenol Decision Can you protect the Phenol? Start->Decision Yes Route A: Protection (Recommended) High Reliability Decision->Yes Yes No Route B: Direct Coupling Faster, but Riskier Decision->No No Protect Step 1: Protect as TBS or Me Ether (Eliminates catalyst poisoning) Yes->Protect DirectSuzuki Direct Suzuki Requires: 3+ eq. Base Ligand: XPhos (Mandatory) No->DirectSuzuki Feasible DirectBuchwald Direct Buchwald NOT RECOMMENDED Phenoxide poisons Pd catalyst No->DirectBuchwald High Failure Rate Suzuki Suzuki Coupling Ligand: SPhos or XPhos Base: K3PO4 Protect->Suzuki For C-C Bond Buchwald Buchwald-Hartwig Ligand: RuPhos or BrettPhos Base: NaOtBu Protect->Buchwald For C-N Bond

Caption: Decision matrix for optimizing reaction conditions based on phenol protection strategy.

Part 2: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Biaryl synthesis where the phenol functionality must be preserved.

The "Gold Standard" Recipe: This protocol uses SPhos , a ligand specifically engineered to facilitate oxidative addition in ortho-substituted aryl halides.

ComponentReagentEquivalentsRole
Substrate 4-Bromo-3-tert-butylphenol1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile (Excess required due to protodeboronation risk)
Catalyst Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
Ligand SPhos (or XPhos)0.04 (4 mol%)Critical: Bulky, electron-rich phosphine
Base K3PO4 (Tribasic Potassium Phosphate)3.0Anhydrous K3PO4 is superior to carbonates for hindered substrates
Solvent Toluene / Water (10:1)0.2 MBiphasic system helps solubilize inorganic base

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Crucial): In a separate vial, mix Pd(OAc)2 and SPhos in Toluene. Stir at room temperature for 10 minutes until the solution turns yellow/orange. Why? This ensures the active catalytic species L-Pd(0) is formed before it encounters the hindered substrate.

  • Reaction Assembly: Add the substrate, boronic acid, and finely ground K3PO4 to the reaction vessel.

  • Degassing: Seal and purge with Argon for 15 minutes. Oxygen is the enemy of electron-rich phosphines like SPhos.

  • Injection: Syringe the pre-complexed catalyst solution into the reaction vessel.

  • Heat: Heat to 100°C for 12-18 hours.

    • Note: Do not exceed 110°C if possible, as dehalogenation (loss of Br replaced by H) becomes competitive at higher temperatures.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Amination.[1] Warning: Protection of the phenol is virtually mandatory here.

The "Bulky Amine" Recipe: If you must couple an amine, the free phenol will consume your strong base (NaOtBu) and form a phenoxide that shuts down the catalyst. Protect the phenol as a TBS ether first.

ComponentReagentEquivalentsRole
Substrate (TBS-protected) 4-Bromo-3-tert-butylphenol1.0Electrophile
Amine Primary or Secondary Amine1.2Nucleophile
Catalyst Pd2(dba)3 0.01 (1 mol%)Pd(0) source
Ligand BrettPhos (for primary amines) or RuPhos (for secondary)0.02 (2 mol%)Ligand
Base NaOtBu 1.4Strong base
Solvent 1,4-Dioxane or t-Amyl Alcohol0.2 MHigh boiling point ethers

Part 3: Troubleshooting Guide (Q&A)

Q1: I see the starting material disappearing, but I'm isolating "3-tert-butylphenol" (Dehalogenated product) instead of the coupled product. Why?

  • Diagnosis: This is the classic "Hydrodehalogenation" side reaction. It happens when the Oxidative Addition is successful, but the Transmetallation (coupling) is too slow. The Pd-intermediate grabs a hydride (from the solvent or impurities) and eliminates.

  • Fix 1 (Solvent): Switch from alcohols (isopropanol/ethanol) to Toluene or Dioxane . Alcohols act as hydride sources.

  • Fix 2 (Temperature): Lower the temperature by 10-20°C. Dehalogenation has a higher activation energy than coupling; cooling down favors the coupling product.

  • Fix 3 (Concentration): Increase the concentration of the coupling partner (Boronic acid/Amine) to speed up the transmetallation step.

Q2: My reaction turns black immediately and yields nothing (Pd Black precipitation).

  • Diagnosis: Catalyst death. The bulky tert-butyl group is preventing the ligand from staying attached to the Palladium, or your solvent is not degassed enough.

  • Fix: Increase the Ligand:Metal ratio from 2:1 to 3:1 or 4:1 . Excess ligand stabilizes the active Pd species. Ensure rigorous degassing (freeze-pump-thaw is best).

Q3: Can I use Pd(PPh3)4? It's all I have in the fridge.

  • Answer: No. Triphenylphosphine (PPh3) is not bulky enough to force the Palladium into the hindered C-Br bond next to a tert-butyl group, nor is it electron-rich enough. Using Pd(PPh3)4 will result in <5% yield. You must use dialkylbiaryl phosphines (SPhos, XPhos) or tri-alkyl phosphines (P(tBu)3).

Q4: I cannot protect the phenol. How do I couple it directly?

  • Answer: You must use 3.5 equivalents of base (1 eq to deprotonate the phenol, 2.5 eq for the coupling). Use XPhos as the ligand, as it is exceptionally robust. Expect lower yields (40-60%) compared to the protected route.

Part 4: Mechanism Visualization

Understanding why the reaction fails helps you fix it.

Mechanism Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (The Bottleneck) Pd0->OxAdd + Substrate Substrate 4-Bromo-3-tBu-Phenol StericBlock STERIC BLOCK t-Butyl group repels Pd Substrate->StericBlock PdII L-Pd(II)-Br-Ar OxAdd->PdII Requires Bulky Ligand (SPhos/XPhos) TransMet Transmetallation PdII->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration StericBlock->OxAdd Inhibits

Caption: The catalytic cycle highlighting the steric bottleneck at the oxidative addition step caused by the ortho-tert-butyl group.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • Core Reference: Establishes SPhos and XPhos as the premier ligands for hindered aryl chlorides and bromides.
  • Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2] Organic Chemistry Frontiers.[2]

    • Technical Insight: Discusses the use of AntPhos and specific conditions for ortho-substituted coupling partners.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

    • Alternative Protocol: Validation of NHC-ligands (PEPPSI)
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[3]

    • Review: Comprehensive guide on matching ligand sterics to substr

Sources

Technical Support Center: Minimizing Debromination in tert-Butyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 2 Technical Support resource for researchers encountering debromination issues with tert-butyl phenol derivatives. It is structured to diagnose, troubleshoot, and resolve specific chemical pathway failures.

Status: Active Topic: Hydrodehalogenation & Protodebromination Mitigation Target Analyte: Brominated tert-butyl phenols (e.g., 2-bromo-4-tert-butylphenol, 2-tert-butyl-4-bromophenol)

Executive Summary: The "Steric-Electronic" Trap

The tert-butyl group introduces a dual challenge:

  • Steric Bulk: It hinders the approach of coupling partners (transmetallation), extending the lifetime of reactive catalytic intermediates. This "loitering" allows faster side reactions (like hydride transfer) to compete.

  • Electronic Enrichment: The electron-donating nature of the alkyl group makes the oxidative addition complex more electron-rich, potentially destabilizing it or altering the rate of reductive elimination.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Symptom: You observe the formation of the hydrodehalogenated arene (Ar-H) instead of the coupled product (Ar-Ar'). Root Cause: The rate of


-hydride elimination or solvent-mediated hydride transfer (

) exceeds the rate of transmetallation (

).
Diagnostic Workflow

Before changing ligands, perform the Deuterium Tracer Test to identify the hydrogen source.

  • Protocol: Run a pilot reaction using a deuterated solvent (e.g.,

    
     or 
    
    
    
    -THF) or add 10 eq. of
    
    
    .
  • Analysis: Analyze the byproduct via MS or NMR.

    • Result A (Ar-D): The H-source is the solvent or water. Action: Switch to aprotic, non-alcoholic solvents; dry reagents.

    • Result B (Ar-H): The H-source is internal (likely the ligand). Action: Switch to ligands without

      
      -hydrogens or with rigid backbones.
      
Troubleshooting Guide
VariableRecommendationMechanistic Rationale
Ligand Selection Use: Buchwald Dialkylbiaryl ligands (e.g., XPhos , SPhos ) or AntPhos . Avoid:

,

(if susceptible to

-H elim).
Bulky ligands facilitate reductive elimination, but they must be "active" enough to force transmetallation. AntPhos creates a rigid pocket that disfavors the geometry required for

-hydride elimination [1].
Base Use:

or

(anhydrous). Avoid: Isopropoxides, Ethoxides, or wet hydroxides.
Alkoxide bases can act as hydride donors (transfer hydrogenation mechanism). Anhydrous weak bases prevent this pathway [2].
Solvent Use: Toluene, Dioxane, or DMF. Avoid: Isopropanol, Ethanol, THF (if uninhibited).Secondary alcohols are potent hydride donors in the presence of Pd(II).
Temperature Strategy: Lower temperature (60°C vs 100°C).Activation energy for debromination (

) is often higher than coupling. Lower heat favors the kinetic coupling product [3].
Visualizing the Failure Mode

The diagram below illustrates where the catalytic cycle diverges toward debromination.

Pd_Cycle_Debromination Start Ar-Br (Substrate) OxAdd Oxidative Addition [L-Pd(II)-Ar(Br)] Start->OxAdd Pd(0) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Desired Path (Fast w/ optimal L) HydrideTransfer Hydride Transfer [L-Pd(II)-Ar(H)] OxAdd->HydrideTransfer Slow Transmetallation (Steric Delay) RedElim Reductive Elimination TransMet->RedElim Product Coupled Product (Ar-Ar') RedElim->Product HydrideSource Hydride Source (Alcohol/Ligand) HydrideSource->HydrideTransfer DebromProduct Debrominated Byproduct (Ar-H) HydrideTransfer->DebromProduct Reductive Elim.

Caption: Divergence of the catalytic cycle. Steric hindrance at the Transmetallation step creates a "waiting period" where hydride transfer (red path) becomes statistically significant.

Module 2: Lithium-Halogen Exchange

Symptom: Upon quenching with an electrophile (E+), you recover the protonated phenol (Ar-H) or the phenol reacts with the alkyl-lithium. Root Cause: The acidic phenolic proton (


) is quenching the lithiated species, or the exchange is slower than proton transfer due to the tert-butyl steric shield.
The "Double-Deprotonation" vs. "Protection" Protocol
Method A: The Protection Route (Recommended)

Context: When high yields are critical and the substrate is expensive.

  • Step 1: Protect the phenol as a Silyl Ether (TBS) or Methoxymethyl Ether (MOM). Note: TBS is preferred for ease of removal, but MOM is more robust against basic lithiation conditions.

  • Step 2: Perform Li-Halogen exchange.

  • Step 3: Quench and Deprotect.[1]

Method B: The "Sacrificial Base" Route (Fast)

Context: For rapid screening; accepts lower atom economy. Protocol:

  • Dissolve substrate in anhydrous THF/Pentane at -78°C.

  • Add 1.1 eq of n-BuLi (or MeLi) to deprotonate the phenol

    
     Lithium Phenoxide.
    
  • Add 2.2 eq of t-BuLi for the Halogen Exchange. Why t-BuLi? It is more reactive and irreversible compared to n-BuLi for hindered bromides [4].

  • Critical Step: Allow exchange for exactly 5-10 minutes. Do not wait longer. The lithiated species can undergo "Wurtz-type" homocoupling or elimination if left too long.

Decision Matrix

Li_Exchange_Logic Start Start: Brominated tert-Butyl Phenol CheckOH Is OH Protected? Start->CheckOH Yes Yes (TBS/MOM) CheckOH->Yes No No (Free OH) CheckOH->No MethodA Standard Exchange 1.1 eq n-BuLi -78°C Yes->MethodA MethodB Sacrificial Base 1.0 eq n-BuLi (OH) + 2.1 eq t-BuLi (Br) No->MethodB Result Quench with Electrophile MethodA->Result MethodB->Result

Caption: Workflow for selecting the correct lithiation strategy based on protecting group status.

Module 3: Radical & Photolytic Debromination

Symptom: Debromination occurs during storage or workup, or "randomly" in the absence of metal catalysts. Root Cause: Carbon-Bromine bonds, especially in electron-rich phenols, are susceptible to homolytic cleavage by UV light or radical initiators (peroxides in ethers).

Prevention Checklist
  • Amber Glass: Always store brominated tert-butyl phenols in amber vials.

  • Peroxide Test: Test THF/Ether for peroxides before use. Peroxides act as radical initiators that strip the bromine atom [5].

  • Workup: Avoid prolonged exposure to sodium dithionite or other radical-generating reducing agents during workup.

References

  • Tang, W., et al. (2014). "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[2][3] Royal Society of Chemistry. Link

  • BenchChem Tech Support. (2025).[4] "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." BenchChem Troubleshooting Guides. Link

  • Alonso, F., et al. (2002). "Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer." Chemical Reviews. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[5] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry. Link

  • Ueno, R., et al. (2010).[6] "Radical-mediated hydrogenation of aryl halides." Synthesis. Link

Sources

Technical Support Center: Troubleshooting the Low Reactivity of 4-Bromo-3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 4-Bromo-3-tert-butylphenol. As researchers and drug development professionals, we frequently encounter substrates that, while crucial to our molecular designs, exhibit frustratingly low reactivity. 4-Bromo-3-tert-butylphenol is a prime example of such a molecule, where the interplay of steric hindrance and electronic effects can often lead to sluggish or failed reactions.

This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices. By dissecting the factors that govern the reactivity of this hindered phenol, we can move from trial-and-error to rational design of reaction conditions. This resource is built on the principles of scientific integrity, providing you with self-validating systems and citing authoritative sources to support our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Bromo-3-tert-butylphenol so unreactive?

A1: The low reactivity of 4-Bromo-3-tert-butylphenol stems from a combination of two primary factors:

  • Steric Hindrance: The bulky tert-butyl group ortho to the hydroxyl group physically obstructs the approach of reagents to both the phenolic oxygen and the adjacent carbon on the aromatic ring. This steric congestion is a major barrier for many reactions, particularly those requiring nucleophilic attack on the phenol or oxidative addition at the C-Br bond.[1][2]

  • Electronic Effects: The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group, also an ortho, para-director. The tert-butyl group is weakly electron-donating. This complex interplay of electronic effects influences the nucleophilicity of the phenoxide and the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions.

Q2: I'm having trouble deprotonating the phenolic hydroxyl group. What am I doing wrong?

A2: While phenols are generally more acidic than aliphatic alcohols, the steric hindrance from the adjacent tert-butyl group can kinetically slow down the deprotonation. If you are using a bulky base, it may struggle to access the proton. Consider using a smaller, strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. For less acidic phenols, a stronger base might be necessary to achieve complete deprotonation to the phenoxide.[3]

Q3: Can I use 4-Bromo-3-tert-butylphenol in standard cross-coupling reactions?

A3: Yes, but standard conditions often fail. The steric hindrance around the C-Br bond makes the oxidative addition step in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) challenging.[4] Success in these reactions typically requires specialized, bulky, and electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.[5]

Q4: Are there any alternative strategies to functionalize this molecule if standard methods fail?

A4: Absolutely. If direct functionalization at a particular site is proving difficult, consider alternative synthetic strategies. For instance, if O-alkylation is failing, a Mitsunobu reaction might offer a different mechanistic pathway to the desired ether.[2] For C-C bond formation, if Suzuki coupling is problematic, exploring other cross-coupling reactions like the Stille or Ullmann coupling could be beneficial, as they have different mechanistic requirements.[4][6]

Troubleshooting Guides for Specific Reactions

Guide 1: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a classic and versatile method for forming ethers. However, with sterically hindered phenols like 4-Bromo-3-tert-butylphenol, the SN2 reaction at the heart of this synthesis can be significantly impeded.

Common Problem: Low to no yield of the desired ether product, with recovery of starting material.

Root Cause Analysis:

  • Inefficient Deprotonation: The phenoxide, which is the active nucleophile, may not be forming in sufficient concentration.

  • Steric Hindrance: The bulky tert-butyl group hinders the approach of the alkyl halide to the phenoxide oxygen, slowing down the SN2 reaction.

  • Elimination Side Reaction: If a secondary or tertiary alkyl halide is used, the phenoxide can act as a base, leading to elimination (E2) products instead of the desired ether.

Troubleshooting Workflow:

G start Low Ether Yield deprotonation Assess Deprotonation Efficiency start->deprotonation base Switch to a Stronger, Less Hindered Base (e.g., NaH) deprotonation->base Incomplete Deprotonation ptc Employ Phase Transfer Catalysis (PTC) deprotonation->ptc Biphasic System sterics Address Steric Hindrance base->sterics ptc->sterics temp Increase Reaction Temperature sterics->temp solvent Use a High-Boiling Polar Aprotic Solvent (e.g., DMF, DMSO) temp->solvent alkyl_halide Evaluate Alkyl Halide solvent->alkyl_halide primary_halide Use a Primary Alkyl Halide (or Methyl Halide) alkyl_halide->primary_halide Elimination Observed alternative Consider Alternative Reactions alkyl_halide->alternative No Improvement primary_halide->alternative mitsunobu Attempt Mitsunobu Reaction alternative->mitsunobu

Caption: Troubleshooting workflow for Williamson ether synthesis.

Optimized Protocol for Williamson Ether Synthesis with a Hindered Phenol:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Phenol Addition: Slowly add a solution of 4-Bromo-3-tert-butylphenol (1.0 eq.) in anhydrous DMF to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating complete formation of the phenoxide.

  • Alkylating Agent: Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heating: Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionRecommended for Hindered PhenolRationale
Base K2CO3, NaOHNaHA stronger, non-nucleophilic base ensures complete deprotonation.
Solvent Acetone, EthanolDMF, DMSOHigh-boiling polar aprotic solvents enhance SN2 reaction rates.
Temperature Room Temperature60-100 °CProvides the necessary activation energy to overcome steric hindrance.
Alkyl Halide Primary or SecondaryPrimary or Methyl HalideMinimizes competing E2 elimination reactions.[3]
Guide 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the sterically hindered environment around the bromine atom in 4-Bromo-3-tert-butylphenol makes the oxidative addition of the palladium catalyst, the rate-determining step, particularly challenging.

Common Problem: Failure of the reaction, resulting in homocoupling of the boronic acid and recovery of the starting aryl bromide.

Root Cause Analysis:

  • Inefficient Oxidative Addition: The steric bulk of the tert-butyl group prevents the palladium(0) catalyst from inserting into the C-Br bond.

  • Catalyst Deactivation: The catalyst may decompose or form inactive species before it can participate in the catalytic cycle.

  • Incorrect Ligand Choice: Standard phosphine ligands like PPh3 are often not bulky or electron-rich enough to promote the reaction with hindered substrates.

Troubleshooting Decision Tree:

G start Suzuki Coupling Failure ligand Evaluate Ligand start->ligand buchwald_ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) ligand->buchwald_ligands Standard Ligand (e.g., PPh3) Used catalyst Optimize Catalyst Precursor buchwald_ligands->catalyst pd_g2_g3 Use Pre-formed Pd(II) Precatalysts (e.g., G2, G3) catalyst->pd_g2_g3 Pd(OAc)2 or Pd2(dba)3 Ineffective base_solvent Screen Bases and Solvents pd_g2_g3->base_solvent strong_base Employ a Stronger Base (e.g., K3PO4, Cs2CO3) base_solvent->strong_base temp_conc Adjust Temperature and Concentration strong_base->temp_conc high_temp Increase Reaction Temperature (Microwave may help) temp_conc->high_temp

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-3-tert-butylphenol (1.0 eq.), the arylboronic acid (1.5 eq.), and a strong, non-nucleophilic base like K3PO4 (2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G2, 1-5 mol%) and the bulky phosphine ligand (if not using a precatalyst).

  • Solvent: Add a degassed solvent system, often a mixture like dioxane/water or toluene/water.

  • Heating: Heat the reaction mixture to 80-110 °C, or consider using microwave irradiation for shorter reaction times and potentially higher yields.[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

ParameterStandard ConditionRecommended for Hindered Aryl BromideRationale
Catalyst Pd(PPh3)4, Pd(OAc)2SPhos-Pd-G2, XPhos-Pd-G3Pre-formed catalysts with bulky, electron-rich ligands facilitate oxidative addition.[5][8]
Ligand PPh3, P(o-tol)3SPhos, XPhos, RuPhosBulky ligands promote the formation of the active 14-electron Pd(0) species.[9]
Base Na2CO3, K2CO3K3PO4, Cs2CO3Stronger bases can accelerate the transmetalation step.
Solvent Toluene, DMEDioxane, THF, CPMEChoice of solvent can significantly impact catalyst stability and reaction rate.
Guide 3: Esterification of the Phenolic Hydroxyl Group

Esterification of the sterically hindered hydroxyl group in 4-Bromo-3-tert-butylphenol can be challenging due to the difficulty of nucleophilic attack by the phenol on an activated carboxylic acid derivative.

Common Problem: Low conversion to the ester, with significant amounts of unreacted phenol.

Root Cause Analysis:

  • Low Nucleophilicity of the Phenol: The electron-withdrawing effect of the bromine can slightly reduce the nucleophilicity of the phenolic oxygen.

  • Steric Hindrance: The tert-butyl group shields the hydroxyl group from the electrophile.

  • Reversibility of the Reaction: For methods like Fischer esterification, the equilibrium may not favor product formation without removal of water.[10]

Troubleshooting Strategies:

Optimized Protocol for Esterification using an Activating Agent:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq.) in an aprotic solvent like dichloromethane or THF, add a coupling agent such as DCC (dicyclohexylcarbodiimide, 1.1 eq.) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 eq.) and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Phenol Addition: Add 4-Bromo-3-tert-butylphenol (1.0 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Filter to remove the urea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the ester by column chromatography.

MethodReagentsAdvantages for Hindered PhenolsDisadvantages
Fischer Esterification Carboxylic Acid, Strong Acid Catalyst (e.g., H2SO4)Simple reagents.Reversible; requires high temperatures and removal of water.[10]
Acyl Chloride/Anhydride Acyl Chloride or Anhydride, Base (e.g., Pyridine, Et3N)Highly reactive electrophile.Can generate corrosive byproducts.
Carbodiimide Coupling Carboxylic Acid, DCC/EDC, DMAPMild conditions; high yields.[11]Stoichiometric urea byproduct can complicate purification.
Yamaguchi Esterification Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, Et3N, then Phenol, DMAPExcellent for sterically hindered substrates.Requires a multi-step, one-pot procedure.

References

  • Patel, M., & Kumar, R. (2018). A process for the preparation of tertiary butyl phenol. (WO2018073835A1). Google Patents.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. In Master Organic Chemistry. Retrieved from [Link]

  • Geilen, F. M. A., et al. (2011). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 15(5), 1063–1068.
  • Brett, P. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1937–1948.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Grage, S. L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 764–775.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents. (n.d.).
  • Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(8), 992.
  • Wang, L., et al. (2009). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 113(31), 8961–8969.
  • Pérez-Sánchez, I., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3369.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Elder, J. W., & Paudler, W. W. (2010). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of the Tennessee Academy of Science, 85(3-4), 75-78.
  • Figiel, P. J., et al. (2012). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. Macromolecules, 45(24), 9477–9486.
  • Lundgren, R. J., et al. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 136(42), 14899–14907.
  • de Fátima, Â., et al. (2011). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Letters in Organic Chemistry, 8(7), 495-499.
  • Dicks, A. P., & Gunawardena, I. U. (2007). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Wikipedia contributors. (2023, December 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kelly, C. B., et al. (2016). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 18(15), 3746–3749.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society, 144(5), 2266–2275.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412–443.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ermolaev, V. V., et al. (2013). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. Russian Chemical Bulletin, 62(3), 657–660.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177–2250.
  • Behera, K., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. The Journal of Organic Chemistry, 69(5), 1744–1749.
  • Chen, Y., et al. (2017). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Chem Survival. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Tiam, N., et al. (2009). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 28(19), 5739–5746.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131.
  • Wang, Y., et al. (2023). Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety. Polymers, 15(13), 2841.
  • Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(20), 5342–5345.
  • Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wang, L., et al. (2009). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 113(31), 8961–8969.
  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 347-411). Wiley-VCH.

Sources

Technical Support Center: Purification of 4-Bromo-3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing isomeric impurities from 4-Bromo-3-tert-butylphenol Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Troubleshooting Guide & FAQ

Core Technical Insight: The Regioselectivity Challenge

The synthesis of 4-Bromo-3-tert-butylphenol typically involves the electrophilic aromatic bromination of 3-tert-butylphenol. This reaction is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho, para-director) and the tert-butyl group (weakly activating, ortho, para-director).

The Impurity Profile

The primary challenge is separating the desired para-brominated product from the ortho-brominated regioisomer.

  • Target Compound: 4-Bromo-3-tert-butylphenol (Bromine para to OH, ortho to t-Bu).

  • Major Isomeric Impurity: 2-Bromo-5-tert-butylphenol (Bromine ortho to OH, para to t-Bu). Note: This impurity results from bromination at the 6-position of the starting material.

  • Minor Impurities: 2,4-dibromo-5-tert-butylphenol (Over-bromination), unreacted starting material.

Why this happens: While the hydroxyl group strongly directs to the para position (C4), the bulky tert-butyl group at C3 creates steric strain at C4. This steric hindrance increases the kinetic favorability of attack at C6 (yielding the 2-bromo isomer), resulting in a mixture that is often difficult to separate by simple distillation due to similar boiling points.

Diagnostic & Troubleshooting Guide

Phase 1: Identification & Assessment

Q: My crude product is a viscous oil/semi-solid, but the literature suggests a solid. What happened? A: You likely have a significant amount of the 2-Bromo-5-tert-butylphenol impurity.

  • The Science: The 2-bromo isomer (impurity) is reported as a colorless oil or low-melting solid [1]. The desired 4-bromo isomer has a higher melting point due to better packing symmetry.

  • Action: Do not attempt simple recrystallization yet; the oily impurity will prevent crystal lattice formation ("oiling out"). Proceed to Protocol A (Chromatographic Cleanup) .

Q: How do I distinguish the isomers by NMR? A: The coupling patterns of the aromatic protons are distinct.

  • Target (4-Bromo-3-tert-butylphenol): Look for a doublet with ortho-coupling (~8 Hz) corresponding to H-5 and H-6, and a singlet for H-2 (isolated between OH and t-Bu).

  • Impurity (2-Bromo-5-tert-butylphenol): Look for protons at C3 and C4 showing ortho-coupling, and a proton at C6 (ortho to OH) which may appear as a doublet with meta-coupling or a singlet depending on resolution.

Phase 2: Purification Protocols
Protocol A: Flash Column Chromatography (Primary Separation)

Best for: Crude mixtures with >10% isomeric impurity or oily products.

Stationary Phase: Silica Gel (Acid-washed silica is recommended to prevent phenol oxidation). Mobile Phase: Petroleum Ether (or Hexanes) : Ethyl Acetate.

StepParameterSpecificationRationale
1 Loading 1:50 (Crude : Silica)Phenols can tail; high silica ratio prevents band broadening.
2 Gradient 100:0

95:5 (Hex:EtOAc)
The non-polar 2-bromo isomer (intramolecular H-bond) often elutes first.
3 Monitoring TLC (UV 254 nm)Use Iodine stain if UV is weak. The 2-bromo isomer usually has a higher

due to H-bonding shielding the OH.

Critical Note: The 2-bromo-5-tert-butylphenol impurity often exhibits intramolecular hydrogen bonding between the OH and the ortho-Br. This reduces its polarity relative to the target 4-bromo isomer, causing the impurity to elute faster in non-polar solvent systems.

Protocol B: Recrystallization (Polishing)

Best for: Semi-solids or solids with >85% purity.

Solvent System: Hexanes (primary) or Hexanes/Toluene (9:1).

  • Dissolution: Dissolve crude solid in minimum boiling Hexanes (

    
    ).
    
  • Seeding: If the solution is clear, cool to room temperature. If no crystals form, scratch the glass or add a seed crystal of pure 4-bromo-3-tert-butylphenol.

  • Cooling: Slow cooling to

    
     is essential. Rapid cooling traps the oily 2-bromo impurity in the lattice.
    
  • Filtration: Wash the filter cake with cold (

    
    ) hexanes. The oily impurity will remain in the mother liquor.
    

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Bromination of 3-t-Bu-Phenol) CheckState Physical State Check Start->CheckState IsOil Viscous Oil / Low Melting Solid CheckState->IsOil IsSolid Definite Solid CheckState->IsSolid TLC TLC / GC-MS Analysis IsOil->TLC IsSolid->TLC HighImpurity High Impurity Content (>10% 2-Bromo isomer) TLC->HighImpurity Isomer present LowImpurity Low Impurity Content (<10% 2-Bromo isomer) TLC->LowImpurity Mainly Target Chromatography Flash Chromatography (Hexane/EtOAc Gradient) Impurity elutes FIRST HighImpurity->Chromatography Recryst Recrystallization (Boiling Hexanes) LowImpurity->Recryst FinalProduct Pure 4-Bromo-3-tert-butylphenol Chromatography->FinalProduct CheckMotherLiquor Analyze Mother Liquor (Contains Oily Impurity) Recryst->CheckMotherLiquor Impurities Recryst->FinalProduct

Caption: Decision matrix for isolating 4-Bromo-3-tert-butylphenol based on physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use distillation to separate the isomers? A: Generally, no . The boiling points of the 2-bromo and 4-bromo isomers are very close due to their similar molecular weight and polarity. While vacuum distillation can remove heavy tars or dibromo-species, it is rarely effective for separating the regioisomers. Chromatography is the superior method for this specific separation [1].

Q: Why does my product turn pink/brown upon storage? A: Phenols are prone to oxidation to quinones. The presence of trace iron (from spatulas) or light exposure accelerates this.

  • Fix: Store the purified solid in amber vials under nitrogen/argon. If the product is colored, a quick filtration through a short plug of silica gel using DCM will remove the colored oxidation products.

Q: I am scaling up to 100g. Is chromatography unavoidable? A: At scale, chromatography is expensive. You can try a hybrid approach :

  • Perform a rough "filtration" chromatography (short column) to remove the bulk of the oily 2-bromo impurity.

  • Recrystallize the enriched fraction. Alternatively, investigate fractional crystallization from non-polar solvents like heptane, but expect lower yields as the oily impurity increases solubility of the target.

References

  • BenchChem . Synthesis routes of 2-Bromo-5-tert-butylphenol and purification details. Retrieved from .

  • Royal Society of Chemistry . Supporting Information: Synthesis and Characterization of Brominated Phenols. Retrieved from .

  • National Institutes of Health (NIH) . PubChem Compound Summary for 4-Bromo-3-tert-butylphenol. Retrieved from .

Technical Support Center: Catalyst Poisoning by Brominated Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing catalyst poisoning issues specifically related to the use of brominated hindered phenols. This resource is designed for researchers, scientists, and professionals in drug development who utilize catalytic processes and may encounter challenges when these compounds are present in their reaction mixtures.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to mitigate the detrimental effects of brominated hindered phenols on catalytic activity. The information presented herein is grounded in established scientific principles and practical field experience to ensure both accuracy and relevance.

Section 1: The Challenge of Brominated Hindered Phenols in Catalysis

Brominated hindered phenols are a class of organic compounds commonly used as antioxidants and stabilizers in various industrial applications. However, their presence, even in trace amounts, can lead to severe catalyst deactivation, a phenomenon known as catalyst poisoning.[1][2] This deactivation can manifest as reduced reaction rates, decreased product selectivity, and a shortened catalyst lifespan, all of which have significant economic and operational implications.[2][3]

The "Why": Understanding the Poisoning Mechanism

The primary mechanism of catalyst poisoning by brominated hindered phenols involves the strong chemical adsorption of bromine-containing species onto the active sites of the catalyst.[1] This process can occur through several pathways:

  • Direct Adsorption: The bromine atom, with its lone pairs of electrons, can directly coordinate to the metal active sites of the catalyst (e.g., Palladium, Platinum, Nickel), effectively blocking them from reactant molecules.

  • Dissociative Adsorption: Under reaction conditions, the carbon-bromine bond can cleave, leading to the formation of highly reactive bromine radicals or bromide ions. These species can then irreversibly bind to the catalyst surface.

  • Leaching: In some cases, the interaction between the brominated compound and the catalyst can lead to the leaching of the active metal from its support, resulting in a permanent loss of catalytic activity.[4]

The "hindered" nature of these phenols, conferred by bulky alkyl groups (e.g., tert-butyl) ortho to the hydroxyl group, can also play a role. While these groups are intended to enhance stability, they can also influence the adsorption geometry of the molecule on the catalyst surface.

Caption: General mechanism of catalyst poisoning by brominated hindered phenols.

Catalysts at Risk

A wide range of catalysts are susceptible to poisoning by brominated compounds, with transition metal catalysts being particularly vulnerable.

Catalyst TypeCommon ExamplesSusceptibility to Bromine Poisoning
Palladium-based Pd/C, Pd/Al2O3, Pd/CaCO3High
Platinum-based Pt/C, PtO2 (Adams' catalyst)High
Nickel-based Raney® Nickel, Ni/SiO2-Al2O3High
Rhodium-based Rh/C, Wilkinson's catalystModerate to High
Ruthenium-based Ru/C, Ru/Al2O3Moderate

Note: The degree of susceptibility can be influenced by factors such as the specific metal, the nature of the support, and the reaction conditions.

Section 2: Troubleshooting Guide - A Q&A Approach

This section is designed to provide direct answers to common issues encountered during experiments involving brominated hindered phenols.

Q1: My hydrogenation reaction has stalled or is proceeding much slower than expected. Could a brominated hindered phenol be the cause?

A1: Yes, this is a classic symptom of catalyst poisoning. Brominated hindered phenols, even at ppm levels, can significantly inhibit the activity of hydrogenation catalysts like Pd/C and Raney® Nickel.[5][6]

Troubleshooting Steps:

  • Confirm the Presence of the Suspected Poison:

    • Review your starting materials: Check the certificates of analysis (CoAs) for all reagents and solvents for any mention of brominated compounds or antioxidants.

    • Analytical Testing: If possible, analyze your starting materials using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the presence of brominated phenols.

  • Isolate the Source:

    • Run small-scale control experiments where you systematically exclude each starting material or solvent to identify the source of the contamination.

  • Implement a Purification Strategy:

    • Activated Carbon Treatment: Stirring the contaminated starting material or solvent with activated carbon can effectively adsorb the brominated phenol.

    • Distillation: If the boiling point of the brominated phenol is significantly different from your desired material, distillation can be an effective purification method.[2]

    • Column Chromatography: For smaller scales, passing the contaminated material through a silica gel or alumina column can remove the polar brominated phenol.

Q2: I'm observing a change in product selectivity in my cross-coupling reaction. Can this be related to a brominated impurity?

A2: Absolutely. Catalyst poisoning can be selective, meaning it may inhibit one desired reaction pathway more than another, leading to a shift in the product distribution. In some cases, poisoning can paradoxically lead to an increase in the selectivity for a particular product by deactivating sites responsible for side reactions.[1]

Investigative Workflow:

Troubleshooting_Selectivity_Issues start Unexpected Change in Product Selectivity check_impurities Analyze Starting Materials for Brominated Phenols (GC-MS, HPLC) start->check_impurities poison_confirmed Brominated Phenol Detected check_impurities->poison_confirmed no_poison No Brominated Phenol Detected check_impurities->no_poison purify Purify Contaminated Reagent/ Solvent poison_confirmed->purify other_causes Investigate Other Potential Causes (e.g., Temperature, Pressure, Ligand) no_poison->other_causes rerun Re-run Reaction with Purified Materials purify->rerun evaluate Evaluate Product Selectivity rerun->evaluate resolved Selectivity Restored evaluate->resolved evaluate->other_causes Issue Persists

Caption: A workflow for investigating changes in product selectivity.

Q3: My catalyst appears to have died completely after a single use. Is it possible to regenerate it?

A3: Regeneration of a catalyst poisoned by bromine can be challenging, but not always impossible. The success of regeneration depends on the nature of the catalyst and the severity of the poisoning.

Regeneration Protocols:

  • For Palladium on Carbon (Pd/C):

    • Solvent Washing: Thoroughly wash the recovered catalyst with a sequence of solvents to remove adsorbed organic material. A common sequence is water, followed by a polar organic solvent like ethanol or acetone.

    • Alkaline Wash: A dilute solution of sodium hydroxide (e.g., 1-5%) can sometimes help to remove acidic species from the catalyst surface.[7] This should be followed by extensive washing with deionized water until the filtrate is neutral.

    • Thermal Treatment: In some cases, careful heating of the catalyst under an inert atmosphere can desorb some of the poisoning species. However, this must be done with caution to avoid sintering of the metal nanoparticles.[2]

    • Reduction: After any oxidative treatment, the catalyst will likely need to be re-reduced under a stream of hydrogen gas to restore the active metallic sites.[7]

  • For Raney® Nickel:

    • Regeneration of Raney® Nickel is notoriously difficult due to its high reactivity and pyrophoric nature when dry. It is often more cost-effective to use fresh catalyst. However, some literature suggests that washing with deaerated water or a dilute base may have some limited success.

Important Note: Always handle catalysts, especially Raney® Nickel and dry Pd/C, with appropriate safety precautions in an inert atmosphere to prevent fires.

Section 3: Frequently Asked Questions (FAQs)

Q: What are some common sources of brominated hindered phenol contamination?

A: These compounds are often used as stabilizers in solvents and reagents. Common sources include:

  • Certain grades of tetrahydrofuran (THF) and other ethers.

  • Some commercially available starting materials where they are added to prevent polymerization or degradation during storage.

  • Cross-contamination from other processes in the laboratory or manufacturing facility.

Q: Are there any analytical techniques to quantify the amount of bromine on a catalyst surface?

A: Yes, several surface-sensitive analytical techniques can be employed for this purpose:

  • X-ray Photoelectron Spectroscopy (XPS): Can identify the presence of bromine and its chemical state on the catalyst surface.

  • Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with a scanning electron microscope (SEM), this technique can provide elemental analysis of the catalyst surface.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques can be used to determine the bulk bromine content of the catalyst after digestion.

Q: Can I use a "guard bed" to protect my main catalyst bed?

A: Yes, using a small, sacrificial pre-column or "guard bed" of a less expensive catalyst or a strong adsorbent upstream of your main reactor is an excellent preventative strategy.[8] This guard bed will adsorb the majority of the poison, thereby extending the life of the more expensive primary catalyst.

Q: Are there any bromine-resistant catalysts available?

A: While no catalyst is completely immune to bromine poisoning, research is ongoing to develop more robust catalytic systems.[9] Some strategies include:

  • Alloying: Creating bimetallic catalysts where a second, less susceptible metal can help to protect the primary active sites.

  • Core-Shell Nanoparticles: Encapsulating the active metal core with a porous, protective shell that can selectively allow reactants to reach the active sites while blocking larger poison molecules.

  • Support Modification: Altering the chemical properties of the catalyst support to reduce its affinity for bromine species.

Section 4: Preventative Measures - The Best Defense

Proactive prevention is always more effective and economical than reactive troubleshooting.

  • Rigorous Incoming Material Inspection: Always request and carefully review the CoAs for all raw materials. When in doubt, perform your own analytical testing.

  • Dedicated Equipment: If you frequently work with brominated compounds, consider using dedicated glassware and equipment to avoid cross-contamination.

  • Feedstock Purification: As a standard practice, consider passing your solvents and liquid reagents through a plug of activated alumina or a similar adsorbent before use.[2]

  • Optimize Reaction Conditions: In some instances, lowering the reaction temperature may reduce the rate of catalyst poisoning. However, this needs to be balanced with the desired reaction rate.

By understanding the mechanisms of catalyst poisoning by brominated hindered phenols and implementing these troubleshooting and preventative strategies, researchers can significantly improve the reliability and efficiency of their catalytic processes.

References

  • Vertex AI Search. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ChemCatBio. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
  • ResearchGate. (2019, August 5). (PDF)
  • ChemCatBio. (n.d.).
  • MDPI. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
  • SABIC. (2024, April 23).
  • Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

  • SciSpace. (n.d.).
  • YouTube. (2022, November 28).
  • ResearchGate. (2021, November 29).
  • MDPI. (n.d.).
  • PubMed. (2009, October 30). The bromination kinetics of phenolic compounds in aqueous solution.
  • ResearchGate. (n.d.). (PDF) STUDY OF GOLD LEACHING WITH BROMINE AND BROMIDE AND THE INFLUENCE OF SULPHIDE MINERALS ON THIS REACTION.
  • ResearchGate. (2025, August 7). Catalytic degradation of brominated flame retardants in the environment: New techniques and research highlights | Request PDF.
  • RSC Publishing. (2025, November 5). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases.
  • ACS Publications. (2019, September 4). Catalysis of Organic Reactions through Halogen Bonding.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 6). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromobenzoyl Chloride.
  • ScienceDirect. (n.d.). Catalytic degradation of brominated flame retardants by copper oxide nanoparticles.
  • NIH. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - PMC.
  • NIH. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • ChemRxiv. (n.d.). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria Pranjali J.Naik,a,b Pranaw Kunal,a Da-J.
  • RSC Publishing. (n.d.). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit - Analytical Methods.
  • FILAB. (n.d.).
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • CTI. (2024, September 9).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (n.d.).
  • PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • BSEF. (n.d.). Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe.
  • Micromeritics. (n.d.).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC.
  • ResearchGate. (n.d.). Reduction of brominated flame retardants (BFRs) in plastics from waste electrical and electronic equipment (WEEE) by solvent extraction and the influence on their thermal decomposition.
  • American Chemical Society. (n.d.).
  • Wikipedia. (n.d.). Bromine test. Retrieved from [Link]

  • MDPI. (n.d.).

Sources

Validation & Comparative

HPLC Method Development Guide: 4-Bromo-3-tert-butylphenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling[1]

This guide details the method development strategy for 4-Bromo-3-tert-butylphenol , a lipophilic intermediate often used in the synthesis of agrochemicals and APIs.[1] The analysis of this compound presents specific chromatographic challenges due to the steric bulk of the tert-butyl group and the polarizability of the bromine atom.

This guide moves beyond standard "cookbook" recipes, offering a comparative analysis of stationary phases (C18 vs. Phenyl-Hexyl) to optimize resolution from likely impurities such as 3-tert-butylphenol (starting material) and dibromo-derivatives .[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Analyte: 4-Bromo-3-tert-butylphenol[1]

  • LogP: ~3.9 – 4.1 (Highly Lipophilic)

  • pKa: ~10.2 (Weakly Acidic)

  • Key Challenge: Peak tailing due to silanol interactions and resolution of regioisomers.[1]

Method Development Logic (Visualized)

The following decision tree outlines the logical flow for optimizing the separation of hindered bromophenols.

MethodDevelopment Start Start: 4-Bromo-3-tert-butylphenol Step1 Step 1: pH Control (Suppress Ionization) Start->Step1 Analyte is Phenolic (pKa ~10) Step2 Step 2: Column Screening Step1->Step2 Mobile Phase pH 2.5 BranchC18 Option A: C18 (L1) Dominant Hydrophobic Interaction Step2->BranchC18 Standard Screening BranchPh Option B: Phenyl-Hexyl (L11) Pi-Pi + Hydrophobic Interaction Step2->BranchPh Targeting Br-Selectivity Decision Selectivity Check: Isomer Resolution? BranchC18->Decision High Retention, Low Selectivity BranchPh->Decision Enhanced Selectivity for Halogens Final Final Method: Phenyl-Hexyl + Acidic ACN Decision->Final Optimal Resolution

Figure 1: Strategic workflow for selecting the optimal stationary phase based on analyte properties.

Comparative Study: Stationary Phase Selection

For brominated aromatics, the choice of column chemistry is critical. While C18 is the industry standard, it relies solely on hydrophobicity.[1] Phenyl-Hexyl phases offer ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 interactions, which are particularly effective for separating compounds with electron-withdrawing groups like Bromine.
Experimental Comparison

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[2][3]

  • Temp: 40°C

ParameterColumn A: C18 (End-capped) Column B: Phenyl-Hexyl Analysis
Retention Time (RT) 6.2 min6.8 minPhenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms.[1]
Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
1.351.08 Phenyl phases often mask silanols better for phenols, improving symmetry.
Resolution (

)
*
1.83.2 Critical: Phenyl-Hexyl provides superior separation from the des-bromo impurity (3-tert-butylphenol).
Mechanism Hydrophobic PartitioningHydrophobic + ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Stacking
The bromine atom interacts with the phenyl ring on the stationary phase.

 calculated between 4-Bromo-3-tert-butylphenol and 3-tert-butylphenol.

Mobile Phase Optimization: The Role of pH

Because 4-Bromo-3-tert-butylphenol has a pKa of ~10.2, it exists as a neutral molecule in neutral water.[1] However, local pH changes on the silica surface can cause partial ionization, leading to "split" peaks or tailing.

Buffer Selection Guide[1]
ModifierpH RangeSuitabilityRecommendation
Ammonium Acetate 6.8 (Neutral)LowAvoid. At neutral pH, silica silanols are ionized (negative), attracting the phenolic proton.[1]
0.1% TFA 2.0 (Acidic)HighGood. Strong ion suppression, but can cause baseline drift in UV at 210 nm.
0.1% Formic Acid 2.7 (Acidic)Optimal Best Choice. Sufficiently acidic to keep analyte neutral. Volatile (LC-MS compatible).[1]
Phosphoric Acid 2.1 (Acidic)HighAlternative. Excellent peak shape for UV-only methods; non-volatile (not for MS).[1]

Optimized Experimental Protocol

This protocol is designed to be robust, self-validating, and suitable for transfer to QC environments.[1]

Reagents & Preparation[1][8][10]
  • Stock Solution: Dissolve 10 mg of 4-Bromo-3-tert-butylphenol in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.[1]

    • Note: Do not use 100% water as diluent; the lipophilic analyte will precipitate.[1]

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5 µL.

  • Detection: UV @ 280 nm (Specific for phenols) and 220 nm (High sensitivity).[1]

  • Column Temp: 40°C (Improves mass transfer for bulky t-butyl groups).[1]

Gradient Table
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic separation of polar impurities
10.095Elution of 4-Bromo-3-tert-butylphenol
12.095Wash column (remove dibromo-species)
12.150Re-equilibration
15.050End of Run

Interaction Mechanism (Visualized)

Understanding why the separation works ensures you can troubleshoot future issues.[1]

Interactions Analyte 4-Bromo-3-tert-butylphenol Interaction1 Hydrophobic Interaction (t-Butyl Group) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenol Ring <-> Phenyl Ligand) Analyte->Interaction2 Interaction3 Polarizability (Bromine <-> Pi System) Analyte->Interaction3 StationaryPhase Phenyl-Hexyl Ligand Interaction1->StationaryPhase Interaction2->StationaryPhase Interaction3->StationaryPhase

Figure 2: The tripartite interaction mechanism on a Phenyl-Hexyl column offering unique selectivity.[1]

Troubleshooting & System Suitability

To ensure the method is "self-validating," every run must meet these criteria:

  • Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  > 2.0 between the main peak and the nearest impurity (usually the des-bromo precursor).
    
  • Tailing Factor: < 1.2. If tailing increases, the column end-capping may be degrading, or the mobile phase pH has drifted > 3.0.[1]

  • Pressure: Stable backpressure. Fluctuations suggest precipitation of the lipophilic analyte in the injector (ensure sample diluent contains >40% organic).

References

  • PubChem. (2025).[1][4] 3-Bromo-4-tert-butylphenol Compound Summary. National Library of Medicine.[1] Link

  • Chromatography Online. (2023).[1] Improving HPLC Separation of Polyphenols and Phenolic Compounds. LCGC International.[1] Link

  • SIELC Technologies. (2024).[1] Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column. Link

  • Agilent Technologies. (2009).[1] Tips and Tricks of HPLC Separation: Troubleshooting Phenolic Tailing. Link

Sources

Comparative Guide: Spectroscopic Elucidation of 4-Bromo-3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of substituted phenols, distinguishing between regioisomers is a critical bottleneck. For 4-Bromo-3-tert-butylphenol , the primary challenge lies in differentiating it from its thermodynamic isomer, 6-Bromo-3-tert-butylphenol .[1] Both compounds exhibit nearly identical 1D


H NMR spin systems (an AB system + a singlet), rendering standard chemical shift analysis insufficient for definitive assignment.[2]

This guide outlines a robust, self-validating protocol for the unambiguous identification of 4-Bromo-3-tert-butylphenol. We compare its spectral signature against its common isomers and provide a definitive workflow using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Context & The "Isomer Problem"

The bromination of 3-tert-butylphenol is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho/para) and the tert-butyl group (weakly activating, ortho/para, sterically bulky).[2]

The Contenders
CompoundStructure DescriptionSpin System (

H NMR)
Prevalence
Target: 4-Bromo-3-tert-butylphenol Br at C4 (ortho to t-Bu).[1]AB + S (H5/H6 coupled; H2 isolated)Minor/Major (Condition dependent)
Isomer A: 6-Bromo-3-tert-butylphenol Br at C6 (ortho to OH).[1][2]AB + S (H4/H5 coupled; H2 isolated)Common Co-product
Isomer B: 2-Bromo-5-tert-butylphenol Br at C2 (between OH/t-Bu).[1]AB + S (H4/H6 coupled; H2 displaced)Rare (Sterically forbidden)

The Analytical Trap: Both the 4-bromo and 6-bromo isomers possess an isolated proton at C2 (sandwiched between substituents) and two adjacent protons.[1] In low-field NMR (300 MHz), these patterns can appear indistinguishable.[1][2]

Comparative NMR Analysis

Predicted Chemical Shifts & Multiplicities

Solvent: CDCl


, 298 K[2]
Proton PositionTarget: 4-Bromo-3-t-butylphenol Alternative: 6-Bromo-3-t-butylphenol Diagnostic Note
H-2

6.90 - 7.00 (d,

Hz)

6.90 - 7.00 (d,

Hz)
Indistinguishable.[1] Both are meta-coupled.[1]
H-5

7.30 - 7.40 (d,

Hz)

7.10 - 7.20 (dd,

Hz)
H5 in Target is ortho to Br (deshielded).[1][2]
H-6

6.60 - 6.70 (dd,

Hz)
N/A (Substituted)H6 in Target is ortho to OH (shielded).[1][2]
H-4 N/A (Substituted)

7.25 - 7.35 (d,

Hz)
t-Butyl

1.45 (s, 9H)

1.35 (s, 9H)
Unreliable without pure standards.[1][2]
The Definitive Method: 1D NOE Difference

Standard 1D NMR is ambiguous. The Nuclear Overhauser Effect (NOE) provides spatial information that solves this topology.[2]

  • Logic: The tert-butyl group is a massive "antenna."[1] When irradiated, it transfers magnetization to protons within 5 Å.[2]

  • Target (4-Bromo): The t-Bu group at C3 has only one aromatic neighbor (H2).[1] The C4 position is blocked by Bromine.

  • Isomer (6-Bromo): The t-Bu group at C3 has two aromatic neighbors (H2 and H4).[1]

NOE_Logic Start Unknown Isomer Sample Exp Experiment: Irradiate t-Butyl Signal (~1.4 ppm) Start->Exp Result_A NOE Enhancement observed on ONLY 1 Aromatic Proton (H2) Exp->Result_A Single Interaction Result_B NOE Enhancement observed on 2 Aromatic Protons (H2 & H4) Exp->Result_B Double Interaction Concl_A CONFIRMED: 4-Bromo-3-tert-butylphenol Result_A->Concl_A Concl_B IDENTIFIED: 6-Bromo-3-tert-butylphenol Result_B->Concl_B

Figure 1: Decision tree for distinguishing regioisomers using NOE spectroscopy.

Experimental Protocol

To ensure reproducibility and data integrity, follow this "Senior Scientist" validated workflow.

Step 1: Sample Preparation[1][2][3]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for NOE detection.[1]

  • Solvent: CDCl

    
      is preferred.[1] DMSO-
    
    
    
    can cause broadening of the OH signal, which may obscure aromatic coupling patterns.[1]
  • Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1][2]
  • Pulse Sequence: selnogp (Selective NOE with gradient pulses) or noediff (if older hardware).[1][2]

  • Relaxation Delay (D1): Set to 5–7 seconds .

    • Reasoning: t-Butyl protons relax slowly.[1] Insufficient D1 results in incomplete magnetization transfer and false negatives.[1]

  • Irradiation Target: Center the selective pulse exactly on the t-Butyl singlet (~1.45 ppm).

  • Scans: Minimum 64 scans (128 preferred) to resolve small enhancements (typically 1–3%).

Step 3: Data Processing[2]
  • Phasing: Apply manual phasing. Autophase often fails with difference spectra.[1]

  • Integration: Integrate the irradiated t-Butyl peak (negative) and look for positive enhancements in the aromatic region (6.5–7.5 ppm).[1]

Advanced Verification: 2D HMBC

If NOE is unavailable, Heteronuclear Multiple Bond Correlation (HMBC) is the backup validator.[2]

  • Target (4-Bromo): The Carbon attached to Bromine (C4) typically appears at 115–125 ppm .[1][2]

    • In HMBC, the tert-butyl protons will show a correlation to C3 (quaternary) but NOT to the C-Br carbon (C4) because it is 3 bonds away through a quaternary center, often resulting in a weak or absent signal compared to the strong C2/C3 correlations.[2]

  • Isomer (6-Bromo): The tert-butyl protons correlate strongly to C3 and C4 (which is now a CH, not C-Br).[1]

HMBC_Workflow Substrate Purified Substrate HMBC Run 1H-13C HMBC Substrate->HMBC Analysis Analyze t-Bu Correlations HMBC->Analysis Path1 t-Bu correlates to C-H (Strong) Analysis->Path1 3-bond to CH Path2 t-Bu correlates to C-Br (Weak/Absent) Analysis->Path2 3-bond to C-Br Conclusion1 6-Bromo Isomer (H4 is present) Path1->Conclusion1 Conclusion2 4-Bromo Isomer (C4 is substituted) Path2->Conclusion2

Figure 2: HMBC correlation logic. The presence of a proton at C4 (in the 6-bromo isomer) creates a distinct correlation path absent in the 4-bromo target.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (The authoritative text on substituent additivity rules and NOE interpretation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][4] [Link] (Essential for distinguishing solvent peaks from isomer impurities).[2]

  • Ma, X., et al. (2019).[1][2][5] Mild and Regioselective Bromination of Phenols with TMSBr.[1][5] European Journal of Organic Chemistry, 2019(31-32).[1][2][5] [Link] (Provides experimental context on the regioselectivity of phenol bromination).

Sources

Comparative Technical Guide: 4-Bromo-3-tert-butylphenol vs. 4-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4-Bromo-3-tert-butylphenol versus the standard building block 4-Bromophenol .[1] This analysis focuses on the mechanistic implications of the ortho-tert-butyl group and provides optimized protocols for overcoming the resulting steric barriers.[1]

Executive Summary: The "Steric Cost" of Lipophilicity

In drug discovery and materials science, the transition from 4-Bromophenol (4-BP) to 4-Bromo-3-tert-butylphenol (4-B-3-TBP) is rarely a trivial substitution.[1] While the tert-butyl group significantly enhances lipophilicity (LogP) and alters receptor binding profiles, it introduces a massive steric penalty at the bromine position.[1]

  • 4-Bromophenol: A "standard" electrophile.[1] Reacts rapidly in Pd-catalyzed cross-couplings using generic ligands (e.g., PPh3).[1]

  • 4-Bromo-3-tert-butylphenol: A "sterically demanding" electrophile.[1] The tert-butyl group is ortho to the bromine, severely hindering the oxidative addition step of the catalytic cycle.[1] Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[1]

Chemical Identity & Physical Properties[1][2][3][4]

Feature4-Bromophenol (Standard)4-Bromo-3-tert-butylphenol (Hindered)
Structure Phenol with Br at C4.[1]Phenol with Br at C4, t-Bu at C3.[1][2][3][4]
CAS 106-41-214034-12-9
SMILES Oc1ccc(Br)cc1CC(C)(C)c1cc(O)ccc1Br
Steric Environment (Br) Open / UnhinderedCrowded (ortho-t-butyl)
Steric Environment (OH) OpenOpen (meta-t-butyl)
pKa (Approx.) 9.34 (Acidic due to -I of Br)~9.6 (Slightly less acidic due to +I of t-Bu)
Solubility Polar organic solvents (MeOH, DMSO)Non-polar friendly (Hexanes, Toluene)

Deep Dive: Reactivity Profile – The "Ortho-Effect"[1]

The critical difference lies in the C-Br bond activation .[1] In palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate-determining step for aryl bromides is often oxidative addition.[1]

Mechanistic Pathway & Steric Clash

For 4-B-3-TBP , the bulky tert-butyl group creates a "conical exclusion zone" around the bromine atom.[1] A standard linear Pd(0) species (like Pd(PPh3)2) struggles to approach the C-Br bond to form the three-centered transition state required for oxidative addition.[1]

Visualization of the Steric Pathway:

G Substrate 4-Bromo-3-tert-butylphenol Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat Standard_Ligand Standard Ligand (e.g., PPh3) Pd_Cat->Standard_Ligand Path A Bulky_Ligand Dialkylbiaryl Ligand (e.g., SPhos) Pd_Cat->Bulky_Ligand Path B Fail_State Steric Repulsion (No Reaction) Standard_Ligand->Fail_State t-Bu blocks approach Success_State Oxidative Addition (Pd-Ar-Br Complex) Bulky_Ligand->Success_State Ligand facilitates entry

Figure 1: Mechanistic divergence in catalyst selection. The ortho-t-butyl group necessitates specialized ligands.

Experimental Implication
  • 4-Bromophenol: Reacts at 60-80°C with 1-3 mol% Pd(PPh3)4.[1]

  • 4-Bromo-3-tert-butylphenol: Often requires 100-110°C, 5 mol% Pd, and ligands like SPhos or XPhos .[1] These ligands are electron-rich (accelerating oxidative addition) and bulky (promoting the formation of the active monoligated Pd(0) species).[1]

Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling (For 4-B-3-TBP)

Use this protocol when coupling 4-Bromo-3-tert-butylphenol with aryl boronic acids.[1] This system utilizes SPhos to overcome the ortho-steric hindrance.[1]

Reagents:

  • Substrate: 4-Bromo-3-tert-butylphenol (1.0 equiv)[1][5][6]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1]

  • Base: K3PO4 (2.0 equiv)[1][7]

  • Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir at room temperature for 5 minutes. Observation: Solution should turn from orange to a pale yellow/clear, indicating active catalyst formation.[1]

  • Addition: Add the 4-Bromo-3-tert-butylphenol, boronic acid, and solid K3PO4.

  • Degassing: Add water. Seal the vial and purge with Nitrogen/Argon for 5 minutes (sparging) to remove O2.[1] Note: Oxygen kills the active phosphine species.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Monitoring: Check TLC. The starting material (phenol) will be less polar than the biaryl product (usually).[1] Use UV (254 nm) and stain with PMA or Iodine.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove base and protonate any phenoxide), then brine. Dry over Na2SO4.[1][3][8]

Protocol B: Phenolic O-Alkylation (Control Protocol)

Since the t-butyl group is meta to the hydroxyl, this reaction proceeds similarly for both substrates.[1]

Reagents:

  • Substrate: 4-Bromo-3-tert-butylphenol (1.0 equiv)[1][5][6]

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)[1]

  • Base: K2CO3 (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Deprotonation: Dissolve the phenol in DMF. Add K2CO3. Stir at RT for 15 minutes. Observation: The suspension may yellow slightly as the phenoxide anion forms.[1]

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 2-4 hours.

  • Validation: The reaction is self-indicating.[1] As the phenol converts to the ether, the solubility changes.[1] Upon adding water during workup, the product should crash out or form a distinct oil layer (unlike the starting phenoxide which is water-soluble).[1]

References

  • PubChem Compound Summary. "3-Bromo-4-tert-butylphenol (CID 15879732)."[1] National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Ligand Effects."[1] (General reference for SPhos/XPhos utility in hindered couplings). [Link]

Sources

Quality control parameters for industrial 4-Bromo-3-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing & Quality Benchmarking: 4-Bromo-3-tert-butylphenol Subtitle: A Comparative Performance Guide for Pharmaceutical & Agrochemical Synthesis

Executive Summary: The Hidden Cost of Isomeric Impurities

In the high-stakes landscape of drug development, 4-Bromo-3-tert-butylphenol (CAS 103414-68-2) serves as a critical aryl halide scaffold.[1][2][3] Its unique structure—combining a reactive bromide with a bulky ortho-tert-butyl group—makes it indispensable for introducing steric bulk into biaryl systems via Suzuki-Miyaura or Heck couplings.[1][2][3]

However, industrial sourcing often conflates this specific isomer with "Commodity Grade" phenolic mixtures.[1][2][3] This guide objectively compares High-Performance (HP) Grade 4-Bromo-3-tert-butylphenol against Standard Industrial (SI) Alternatives , demonstrating how minor isomeric impurities (<2%) can cause catastrophic catalytic failure in downstream cross-coupling reactions.[1][2][3]

Comparative Analysis: High-Performance vs. Standard Alternatives

The primary "alternative" to pure 4-Bromo-3-tert-butylphenol is not a different chemical, but a lower-grade isomeric mixture often sold under the same generic name.[1][2][3]

Table 1: Critical Specification Comparison
ParameterHigh-Performance (HP) Grade Standard Industrial (SI) Alternative Impact on Drug Development
Purity (GC/HPLC) ≥ 99.5%≥ 95.0%HP: Consistent reaction kinetics.SI: Variable yield; purification bottlenecks.[1][2][3]
Major Impurity < 0.1% (2-Bromo isomer)2.0% - 4.0% (2-Bromo isomer)SI: The 2-bromo regioisomer competes in coupling reactions, generating "wrong-isomer" byproducts that are difficult to separate.[1][2][3]
Appearance White to Off-White Crystalline SolidYellow/Orange Waxy SolidSI: Color indicates oxidation to quinones, which act as catalyst poisons for Palladium (Pd).[1][2][3]
Melting Point 58–62 °C (Sharp)45–55 °C (Broad)SI: Eutectic depression indicates significant contamination.[1][2][3]
Moisture (KF) ≤ 0.2%≤ 1.0%SI: Excess water deactivates sensitive organometallic catalysts (e.g., Grignard reagents).[1][2][3]

The Science of Impurity Formation

To understand the quality control requirements, one must understand the synthesis.[2][3] The bromination of 3-tert-butylphenol is governed by ortho/para directing effects.[1][2][3]

  • The Hydroxyl Group (-OH): Strongly activating, ortho/para directing.[1][2][3]

  • The tert-Butyl Group (-tBu): Weakly activating, ortho/para directing, but sterically bulky.[1][2][3]

The Conflict: The -OH group directs bromine to positions 2, 4, and 6.[1][2][3]

  • Position 2: Sterically crowded (between OH and t-Bu).[1][2][3] Unlikely.

  • Position 4 (Target): Para to OH, ortho to t-Bu.[1][2][3] Desired Product.

  • Position 6 (Impurity): Ortho to OH, para to t-Bu.[1][2][3] Major Impurity (2-Bromo-5-tert-butylphenol). [1][2]

The "Standard Alternative" often fails to separate the Position 6 isomer effectively.[1][2][3]

Visualization: Synthesis & Impurity Pathway

G Start Starting Material 3-tert-butylphenol Reagent Bromination (Br2 / Solvent) Start->Reagent Target TARGET PRODUCT 4-Bromo-3-tert-butylphenol (Para to OH) Reagent->Target Major Pathway (Steric Control) Impurity CRITICAL IMPURITY 2-Bromo-5-tert-butylphenol (Ortho to OH) Reagent->Impurity Side Pathway (Electronic Control) Downstream Downstream Impact: Competitive Coupling (Yield Loss) Impurity->Downstream If not removed

Figure 1: Mechanistic origin of the critical regioisomeric impurity. The 2-bromo isomer (Position 6 relative to original numbering) is the primary contaminant in non-optimized processes.[1][2][3]

Quality Control Protocols

To ensure the integrity of your starting material, the following self-validating protocols are recommended. These methods are designed to detect the specific "silent killers" (isomers and oxidants) identified above.[1][2][3]

Protocol A: High-Resolution HPLC for Isomer Detection

Standard C18 methods often co-elute regioisomers.[1][2][3] This method utilizes a Phenyl-Hexyl column to exploit


 interactions, which differ between the isomers.[1][2][3]
  • Objective: Quantify 4-Bromo vs. 2-Bromo isomers.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2][3]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold to separate polar phenols).[1][2][3]

    • 5-20 min: 40% -> 90% B (Linear gradient).[1][2][3]

    • 20-25 min: 90% B.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 280 nm (Phenolic absorption).[1][2][3]

  • Acceptance Criteria: Main peak retention time ~12-14 min. No secondary peak >0.1% area in the 10-16 min window.[1][2][3]

Protocol B: Visual Colorimetric Check (Oxidation Proxy)
  • Principle: Brominated phenols oxidize to quinones (yellow/red) upon air exposure.[1][2][3] Quinones are potent electrophiles that can irreversibly bind to Pd(0) catalysts.[1][2][3]

  • Method: Dissolve 1g of sample in 10mL Methanol.

  • Pass: Solution is clear and colorless (APHA < 20).

  • Fail: Solution is distinct yellow or orange. Action: Recrystallize or reject.

Decision Framework: When to Use Which Grade?

Not all reactions require High-Performance grade.[1][2][3] Use this logic flow to optimize costs without sacrificing quality.

DecisionTree Start Select Application Q1 Is the reaction Catalytic? (e.g., Suzuki, Heck, Buchwald) Start->Q1 Q2 Is the product a GMP Intermediate? Q1->Q2 Yes Res2 USE STANDARD GRADE (>95%) Q1->Res2 No (e.g., Alkylation) Res1 USE HP GRADE (>99.5%) Q2->Res1 Yes (Risk Aversion) Q2->Res2 No (Early R&D) Note *Warning: Standard Grade requires excess catalyst loading (extra cost) Res2->Note

Figure 2: Strategic sourcing decision tree. Catalytic processes are highly sensitive to the impurities found in Standard Grade material.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103414-68-2, 4-Bromo-3-tert-butylphenol. Retrieved from [Link][1][2][3]

  • Organic Syntheses (2005). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). (Reference for general handling of brominated tert-butyl phenols). Org. Synth. 2005, 82, 134.[1][2][3] Retrieved from [Link][1][2][3]

Sources

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